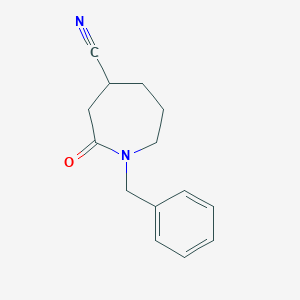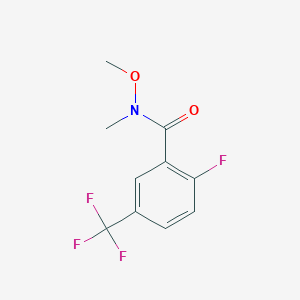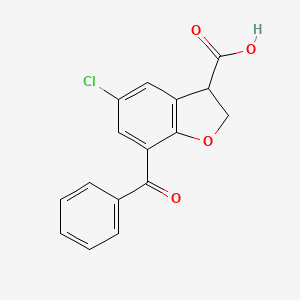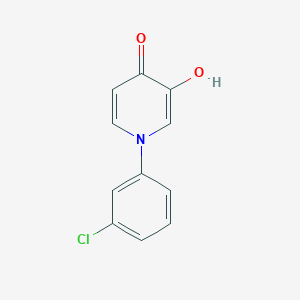
Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of ethoxymethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions would regenerate the original hydroxyl groups .
Scientific Research Applications
Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of protected hydroxyl groups.
Biology: Investigating the role of hydroxyl group protection in biological systems.
Medicine: Exploring potential therapeutic applications of hydroxyl group-protected compounds.
Industry: Developing new materials and chemicals with specific functional group protections.
Mechanism of Action
The mechanism of action of Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether involves the protection of hydroxyl groups, which can prevent unwanted side reactions and enhance the stability of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether include other hydroxyl group-protected compounds such as:
This compound-d7: A deuterated analog used in proteomics research.
This compound analogs: Compounds with similar structures but different protecting groups.
Uniqueness
This compound is unique due to its specific ethoxymethyl protection of hydroxyl groups, which provides distinct reactivity and stability characteristics compared to other protecting groups .
Properties
Molecular Formula |
C36H66O6 |
|---|---|
Molecular Weight |
594.9 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(ethoxymethoxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C36H66O6/c1-9-37-22-40-28-17-18-35(7)27(19-28)20-32(41-23-38-10-2)34-30-16-15-29(26(6)14-12-13-25(4)5)36(30,8)33(21-31(34)35)42-24-39-11-3/h25-34H,9-24H2,1-8H3/t26-,27+,28-,29-,30+,31+,32-,33+,34+,35+,36-/m1/s1 |
InChI Key |
LIBUFMQOJGJRPC-RKDRXVRESA-N |
Isomeric SMILES |
CCOCO[C@@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)OCOCC)OCOCC)C |
Canonical SMILES |
CCOCOC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCCC(C)C)C)OCOCC)OCOCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)

![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)





![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)
